molecular formula C18H17NO4S3 B2394303 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034565-32-5

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2394303
CAS No.: 2034565-32-5
M. Wt: 407.52
InChI Key: CLQNXGDSBZMXQM-UHFFFAOYSA-N
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Description

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H17NO4S3 and its molecular weight is 407.52. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, belongs to the sulfonamide class of drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play a crucial role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including our compound of interest, interact with their targets by inhibiting the enzymes carbonic anhydrase and dihydropteroate synthetase . This inhibition disrupts crucial biochemical processes in the pathogen, leading to its inability to proliferate or survive .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. Carbonic anhydrase plays a key role in maintaining pH and fluid balance, while dihydropteroate synthetase is involved in the synthesis of folate, a vital component for DNA replication . Therefore, the inhibition of these enzymes disrupts these critical processes, leading to the therapeutic effects of the drug .

Pharmacokinetics

Sulfonamides generally have good absorption and distribution profiles, allowing them to reach their target sites effectively . The metabolism and excretion of sulfonamides can vary, and further studies would be needed to determine the ADME properties of this specific compound.

Result of Action

The result of the compound’s action is the inhibition of critical enzymes in the pathogen, leading to disruption of essential biochemical processes. This results in the inability of the pathogen to proliferate or survive, thereby alleviating the symptoms of the disease .

Action Environment

The action of sulfonamides can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which can impact its absorption and distribution . Additionally, the presence of other drugs can influence the pharmacokinetics of sulfonamides through drug-drug interactions .

Properties

IUPAC Name

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S3/c20-26(21,15-2-3-16-17(11-15)23-9-8-22-16)19-7-5-14-1-4-18(25-14)13-6-10-24-12-13/h1-4,6,10-12,19H,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQNXGDSBZMXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CC=C(S3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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